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Compound of Interest

tert-Butyl (2-
Compound Name:
oxocyclohexyl)carbamate

Cat. No.: B152962

Introduction

tert-Butyl (2-oxocyclohexyl)carbamate, a bifunctional molecule featuring a carbamate
protecting group on a cyclohexanone scaffold, represents an important structural motif in
synthetic organic and medicinal chemistry. The presence of both a nucleophilic amine (in its
protected form) and an electrophilic ketone provides a versatile platform for the construction of
more complex molecular architectures. This technical guide provides a comprehensive
overview of the synthesis, properties, and potential applications of this compound, geared
towards researchers, scientists, and professionals in drug development. While a singular
discovery paper for this specific molecule is not readily identifiable in the public domain, its
synthesis is predicated on well-established and reliable chemical transformations.

Physicochemical Properties

The fundamental physicochemical properties of tert-Butyl (2-oxocyclohexyl)carbamate are
summarized in the table below. These values are predicted based on computational models

and provide a useful starting point for experimental design.
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Property Value
Molecular Formula C11H19NOs
Molar Mass 213.27 g/mol
Density 1.06 + 0.1 g/cm3
Boiling Point 335.9+31.0°C
pKa 11.18 £ 0.20

Synthesis of tert-Butyl (2-oxocyclohexyl)carbamate

The synthesis of tert-Butyl (2-oxocyclohexyl)carbamate is a two-stage process. The first
stage involves the preparation of the key precursor, 2-aminocyclohexanone, from a readily
available starting material like cyclohexanone. The second stage is the protection of the amino
group with a tert-butoxycarbonyl (Boc) group.

Stage 1: Synthesis of 2-Aminocyclohexanone
(Precursor)

Several classical organic reactions can be employed for the synthesis of a-amino ketones such
as 2-aminocyclohexanone. These include the Neber, Schmidt, and Hofmann rearrangements.
The following diagram illustrates a generalized workflow for these transformations starting from

cyclohexanone.
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Precursor Synthesis: 2-Aminocyclohexanone

Cyclohexanone

2NOH

Cyclohexanone Oxime

sCl, Pyridine

O-Tosyl Cyclohexanone Oxime

Base (e.g., EtO7)
then HsO*
Neber Rearrangement)

y

2-Aminocyclohexanone

Click to download full resolution via product page

Caption: Synthetic pathway to 2-aminocyclohexanone via the Neber rearrangement.

Stage 2: Boc Protection of 2-Aminocyclohexanone

The protection of the amino group of 2-aminocyclohexanone is typically achieved by reacting it
with di-tert-butyl dicarbonate (Bocz0) in the presence of a suitable base. This reaction is
generally high-yielding and clean.
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Final Product Synthesis

2-Aminocyclohexanone

BocpO, Base (e.g., EtsN or NaOH)
Solvent (e.g., DCM or THF/Water)

tert-Butyl
(2-oxocyclohexyl)carbamate
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Caption: Boc protection of 2-aminocyclohexanone to yield the final product.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of tert-Butyl
(2-oxocyclohexyl)carbamate. These are based on established methodologies for the
synthesis of a-amino ketones and the Boc protection of amines.

Protocol 1: Synthesis of 2-Aminocyclohexanone via
Neber Rearrangement

Materials:

Cyclohexanone

Hydroxylamine hydrochloride

Sodium acetate

p-Toluenesulfonyl chloride (TsClI)

Pyridine
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e Sodium ethoxide
e Ethanol

e Hydrochloric acid
o Diethyl ether

e Sodium sulfate
Procedure:

o Synthesis of Cyclohexanone Oxime: In a round-bottom flask, dissolve cyclohexanone and
hydroxylamine hydrochloride in a mixture of ethanol and water. Add sodium acetate and stir
the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon
completion, extract the product with diethyl ether, wash with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure to obtain cyclohexanone oxime.

o Tosylation of Cyclohexanone Oxime: Dissolve the cyclohexanone oxime in pyridine and cool
the solution to 0 °C in an ice bath. Slowly add p-toluenesulfonyl chloride portion-wise,
maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2-3
hours, then allow it to warm to room temperature and stir for an additional 12 hours. Pour the
reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer
with cold dilute HCI, saturated sodium bicarbonate solution, and brine. Dry the organic layer
over anhydrous sodium sulfate and concentrate to yield the O-tosyl oxime.

» Neber Rearrangement: Dissolve the O-tosyl oxime in dry ethanol and add a solution of
sodium ethoxide in ethanol. Stir the mixture at room temperature for 12-24 hours. Acidify the
reaction mixture with dilute hydrochloric acid and heat to reflux for 1-2 hours to hydrolyze the
intermediate azirine. Cool the mixture, neutralize with a base (e.g., NaOH), and extract the 2-
aminocyclohexanone into an organic solvent.

Protocol 2: Synthesis of tert-Butyl (2-
oxocyclohexyl)carbamate

Materials:
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2-Aminocyclohexanone (from Protocol 1)

Di-tert-butyl dicarbonate (Bocz20)

Triethylamine (EtsN) or Sodium Hydroxide (NaOH)

Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water
Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve 2-aminocyclohexanone in dichloromethane (or a THF/water mixture).

Add triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide (1.1
equivalents) to the solution.

To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room
temperature.

Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

Upon completion, if using DCM, wash the organic layer sequentially with water, saturated
aqueous sodium bicarbonate, and brine. If using a THF/water mixture, extract the product
with an organic solvent like ethyl acetate.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

The crude product can be purified by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford pure tert-Butyl (2-
oxocyclohexyl)carbamate.

Applications in Research and Drug Development
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Carbamates are a crucial class of compounds in medicinal chemistry and drug design. The tert-
butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a
variety of reaction conditions and its facile removal under acidic conditions.

While specific applications of tert-Butyl (2-oxocyclohexyl)carbamate are not extensively
documented, its structure suggests its utility as a versatile building block in the synthesis of:

o Conformationally Constrained Peptidomimetics: The cyclohexyl scaffold can be used to
create rigid analogues of peptide backbones, which can be valuable for studying protein-
ligand interactions.

» Novel Heterocyclic Compounds: The ketone functionality can serve as a handle for further
chemical modifications, such as condensation reactions to form various heterocyclic systems
of medicinal interest.

» Chiral Ligands: The aminocyclohexanone core can be a precursor to chiral ligands for
asymmetric catalysis.

The general importance of carbamates in drug discovery lies in their ability to act as
bioisosteres of amide bonds, often leading to improved pharmacokinetic properties such as
increased metabolic stability and cell permeability.

Conclusion

tert-Butyl (2-oxocyclohexyl)carbamate is a valuable synthetic intermediate with significant
potential in organic and medicinal chemistry. Although its specific discovery and developmental
history are not prominently featured in scientific literature, its synthesis can be reliably achieved
through well-established chemical methodologies. The protocols and information provided in
this guide offer a solid foundation for researchers and drug development professionals to
synthesize and utilize this versatile chemical entity in their scientific endeavors. Further
research into the specific applications of this compound could unveil novel therapeutic agents
and chemical tools.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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